molecular formula C17H11ClINO3 B11657019 4-Iodophenyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

4-Iodophenyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

Cat. No.: B11657019
M. Wt: 439.6 g/mol
InChI Key: KJUWOVJPYHQWAP-UHFFFAOYSA-N
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Description

4-Iodophenyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate is a synthetic organic compound with the molecular formula C17H11ClINO3 This compound is characterized by its complex structure, which includes an iodophenyl group, a chlorophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodophenyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Iodophenyl Group: This step often involves an iodination reaction using reagents like iodine and a suitable oxidizing agent.

    Attachment of the Chlorophenyl Group: This can be achieved through a coupling reaction, such as a Suzuki or Heck coupling, using a chlorophenyl boronic acid or halide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxazole ring, forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the iodophenyl or chlorophenyl groups, potentially leading to dehalogenation.

    Substitution: The iodophenyl group is particularly reactive in nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could produce azides or thiols derivatives.

Scientific Research Applications

4-Iodophenyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Iodophenyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring and halogenated phenyl groups can facilitate binding to active sites or allosteric sites on proteins, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenyl 3-(2-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    4-Iodophenyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

    4-Iodophenyl 3-(2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The presence of both iodine and chlorine atoms in 4-Iodophenyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate makes it unique, as these halogens can significantly influence the compound’s reactivity and binding properties. The combination of these groups with the oxazole ring provides a distinctive set of chemical and biological activities not found in similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C17H11ClINO3

Molecular Weight

439.6 g/mol

IUPAC Name

(4-iodophenyl) 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C17H11ClINO3/c1-10-15(17(21)22-12-8-6-11(19)7-9-12)16(20-23-10)13-4-2-3-5-14(13)18/h2-9H,1H3

InChI Key

KJUWOVJPYHQWAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC3=CC=C(C=C3)I

Origin of Product

United States

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